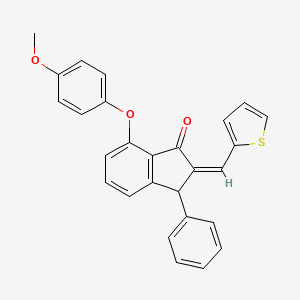
7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone” is a novel therapeutic agent for fatty liver diseases such as NASH or NAFLD . It is an active ingredient in a therapeutic or prophylactic agent for fatty liver diseases .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% . Another example involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the characterization of a compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry . The experimental spectrometric data were compared with the theoretical spectra obtained by the density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition-elimination to the azomethine substituted by halogen . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Wissenschaftliche Forschungsanwendungen
Electron Acceptor for Organic Photovoltaics
A study on a twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor featuring a 14‐π‐electron indenoindene core highlights its application in organic photovoltaics. The molecule shows a low optical bandgap and high molar extinction coefficient, leading to a power conversion efficiency of 12.74% when paired with a large-bandgap polymer donor. This suggests potential applications of similar structures in solar energy conversion (Xu et al., 2017).
Ternary Blend Polymer Solar Cells
Research on indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells demonstrates the importance of molecular design in enhancing photovoltaic performance. The inclusion of specific molecular structures increases open-circuit voltage and provides more routes for charge transfer, indicating that similarly structured compounds might improve solar cell efficiencies (Cheng, Li, & Zhan, 2014).
Synthetic Utility in Organic Chemistry
Another application is demonstrated through the mechanistic studies on Fischer carbene complex reactions with alkynes, leading to the formation of indenone and indene derivatives. Such reactions highlight the synthetic utility of complex molecules in constructing cyclic compounds, potentially applicable in the synthesis of pharmaceuticals and organic materials (Waters, Bos, & Wulff, 1999).
Liquid Crystalline Polyacetylenes
The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens showcases the design and functionalization of polymers for material science applications. Adjustments in molecular structure, such as the introduction of methoxy tails, significantly impact material properties, suggesting that 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone could find applications in the development of advanced materials with tailored properties (Kong & Tang, 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCOMKFCEGHIGD-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CS4)/C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

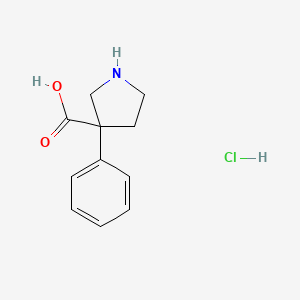
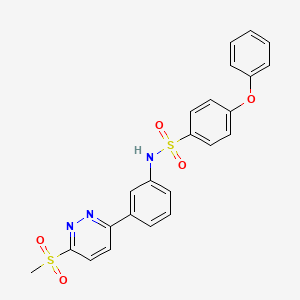
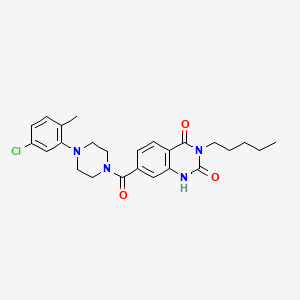
![1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone](/img/structure/B2442247.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)

![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
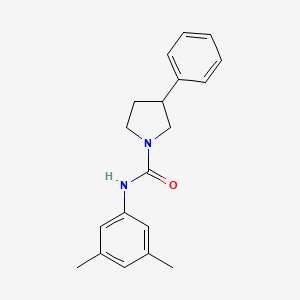
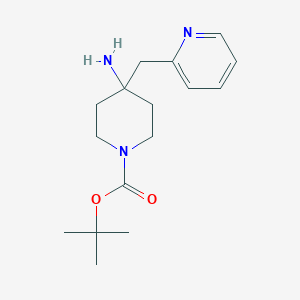
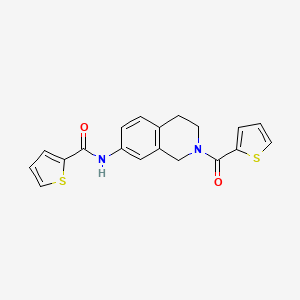
![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
